2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL
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Overview
Description
2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often employ transition-metal catalysis to achieve the desired benzofuran ring structure.
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of these reactions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions, particularly at the amino group, can yield a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . Its anti-bacterial and anti-viral activities are attributed to its ability to disrupt microbial cell membranes and inhibit viral replication .
Comparison with Similar Compounds
Benzothiophene derivatives: Known for their anti-cancer and anti-viral activities.
Indole derivatives: Exhibiting anti-inflammatory and analgesic properties.
Uniqueness: 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL stands out due to its unique benzofuran ring structure, which imparts distinct biological activities.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-2-(2,3-dihydro-1-benzofuran-6-yl)ethanol |
InChI |
InChI=1S/C10H13NO2/c11-9(6-12)8-2-1-7-3-4-13-10(7)5-8/h1-2,5,9,12H,3-4,6,11H2 |
InChI Key |
OWCROUIRCNPKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(CO)N |
Origin of Product |
United States |
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